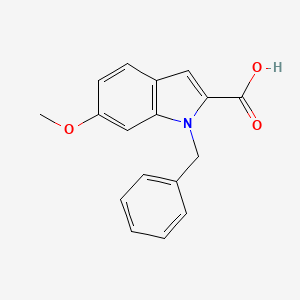
5-(3-methyl-1H-indazol-1-yl)-5-oxopentanoic acid
Descripción general
Descripción
5-(3-methyl-1H-indazol-1-yl)-5-oxopentanoic acid (5-MIPOA) is a naturally occurring organic compound that has been studied for its potential applications in various scientific fields. 5-MIPOA is a derivative of indazole, a five-membered heterocyclic aromatic compound that is found in a variety of natural products. 5-MIPOA has been studied for its ability to act as a ligand for various proteins and enzymes, and for its ability to bind to metal ions. Furthermore, 5-MIPOA has been studied for its potential use in the synthesis of other organic compounds, as well as its potential therapeutic applications.
Aplicaciones Científicas De Investigación
ER to Synapse Trafficking of NMDA Receptors
Research has focused on the molecular mechanisms involved in the trafficking of NMDA receptors from the endoplasmic reticulum to synaptic sites. This process is crucial for synaptic plasticity and brain function. Abnormalities in NMDA receptor function are linked to psychiatric and neurological diseases, highlighting the importance of understanding these molecular mechanisms (Horak, Petralia, Kaniaková, & Sans, 2014).
Chlorogenic Acid: Pharmacological Review
Chlorogenic acid, a phenolic compound, has been studied for its wide range of biological and pharmacological effects. These include antioxidant, anti-inflammatory, and neuroprotective activities, among others. Its role in modulating lipid and glucose metabolism suggests potential therapeutic applications in metabolic disorders (Naveed et al., 2018).
Indazole Derivatives: Therapeutic Applications
Indazole derivatives, featuring a benzene ring fused to a pyrazole, exhibit a broad spectrum of biological activities. Recent patents have highlighted their potential in developing novel therapeutic agents for cancer, inflammation, and neurodegenerative disorders, among others (Denya, Malan, & Joubert, 2018).
Jasmonic Acid and Its Derivatives: Medicinal Chemistry
Jasmonic acid and its derivatives have been explored for their biological activities and potential as drugs and prodrugs. The review covers the synthesis, usage, and therapeutic roles of these plant stress hormones, offering insights into future research directions (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).
Oxazolone Compounds: Biological Significance
The review on oxazolone moieties discusses their pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Various synthetic routes for oxazolones highlight their importance in drug development (Kushwaha & Kushwaha, 2021).
Propiedades
IUPAC Name |
5-(3-methylindazol-1-yl)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-10-5-2-3-6-11(10)15(14-9)12(16)7-4-8-13(17)18/h2-3,5-6H,4,7-8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGDKFVCJSUZOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=CC=CC=C12)C(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-methyl-1H-indazol-1-yl)-5-oxopentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B3165648.png)
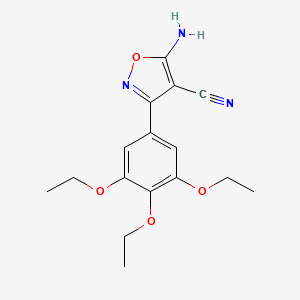


![2-[(Dimethylamino)methyl]benzoic acid hydrochloride](/img/structure/B3165668.png)

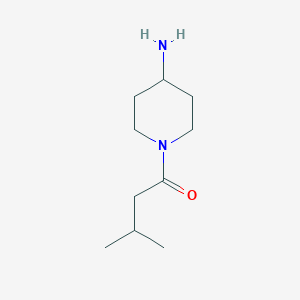
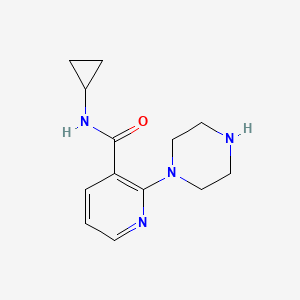
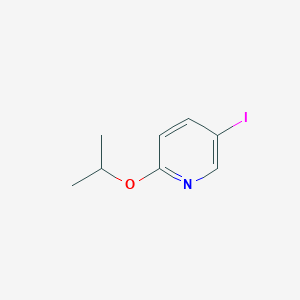
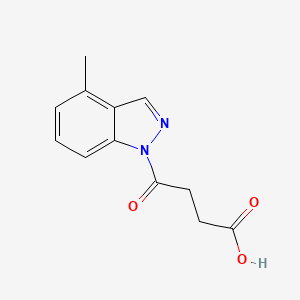
![(2-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}-1-benzofuran-3-yl)amine](/img/structure/B3165738.png)

![8-Bromo-5,6-dihydropyrido[2,3-b][1,4]benzoxazepine](/img/structure/B3165758.png)
